molecular formula C25H21N3O3S B2885302 3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883959-80-6

3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2885302
CAS No.: 883959-80-6
M. Wt: 443.52
InChI Key: NWEWUSSKCRFEIN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a useful research compound. Its molecular formula is C25H21N3O3S and its molecular weight is 443.52. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimido[4,5-b]quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antifungal properties, supported by recent research findings and case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrimido[4,5-b]quinoline core.
  • A methoxyphenethyl substituent.
  • A thiophene ring.

This unique arrangement is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimido[4,5-b]quinoline exhibit significant anticancer properties. For instance, a series of novel derivatives were synthesized and tested against the Michigan Cancer Foundation-7 (MCF-7) cell line. Key findings include:

  • Cytotoxicity : Some compounds showed higher cytotoxic activity than lapatinib, a known anticancer drug. Notably:
    • Compound 4l had an IC50 of 1.62 µM , indicating potent activity against MCF-7 cells.
    • Compounds 4d and 4i also displayed significant cytotoxic effects with IC50 values of 2.67 µM and 4.31 µM , respectively .
  • Mechanism of Action : The most active compound (4l) induced cell-cycle arrest at the S phase and apoptosis in MCF-7 cells at a rate 60-fold higher than untreated controls. Additionally, it inhibited cancer metastasis by reducing cell infiltration by 45% compared to controls .

Summary of Anticancer Activity

CompoundIC50 (µM)Mechanism of ActionMetastasis Inhibition
4l1.62S phase arrest; apoptosis45%
4d2.67--
4i4.31--

Antifungal Activity

The antifungal properties of pyrimido[4,5-b]quinoline derivatives were also investigated. A study reported the synthesis and evaluation of various derivatives against several fungal strains:

  • Compounds exhibited inhibitory activities against Candida dubliniensis, with minimum inhibitory concentrations (MIC90) ranging from 1-8 µg/mL .
  • Specifically, compound D13 demonstrated the most potent antifungal activity with MIC90 values between 1-4 µg/mL against multiple Candida species .

Summary of Antifungal Activity

CompoundMIC90 (µg/mL)Target Fungi
D131-4C. dubliniensis, C. albicans
D94-8C. dubliniensis
D104-8C. dubliniensis

Case Studies

  • Anticancer Study : A series of pyrimido[4,5-b]quinolines were synthesized via Dimroth rearrangement and tested for their effects on MCF-7 cells. The most promising compounds not only inhibited cell growth but also showed potential as dual inhibitors for EGFR and HER2 pathways .
  • Antifungal Evaluation : Another study synthesized pyrimido derivatives using an eco-friendly approach and screened them for antifungal activity using broth microdilution methods. The results indicated that specific substitutions on the phenyl ring enhanced antifungal efficacy .

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-27-19-7-4-3-6-18(19)22(29)21-24(27)26-23(20-8-5-15-32-20)28(25(21)30)14-13-16-9-11-17(31-2)12-10-16/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEWUSSKCRFEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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